Dermaseptin DS VIII-like peptide
CAS No.:
Cat. No.: VC3669805
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Structural Characteristics of Dermaseptin DS VIII-like Peptide
Primary Structure and Composition
Dermaseptin DS VIII-like peptide is a 33-amino acid peptide with the sequence ALWKTMLKKLGTVALHAGKAALGAAADTISQGA . This sequence reveals several important features typical of dermaseptins, including a high proportion of lysine residues contributing to its cationic nature, and a mixture of hydrophobic and hydrophilic amino acids creating an amphipathic structure.
The peptide's primary structure is particularly significant as it determines its three-dimensional conformation and, consequently, its biological activities. The length of 33 amino acids places it within the typical range for dermaseptins (28-34 residues), suggesting it likely possesses full potency compared to shorter variants .
Secondary Structure and Conformational Properties
Like other members of the dermaseptin family, Dermaseptin DS VIII-like peptide likely adopts an α-helical conformation in membrane environments. This structural feature is crucial for its antimicrobial activity, as the α-helical domain facilitates the interaction with microbial membranes . Circular dichroism (CD) studies of similar dermaseptins have shown that they form well-defined amphipathic helices in the presence of membrane-mimetic environments such as SDS micelles or phospholipid vesicles .
The amphipathic nature of the α-helix is especially important, as it allows the peptide to position its hydrophobic residues toward the lipid core of microbial membranes while keeping its polar and cationic residues oriented toward the aqueous environment. This structural arrangement is fundamental to the peptide's mechanism of action against microbial cells .
Comparative Structural Analysis
Table 1: Comparative Structural Features of Dermaseptin DS VIII-like Peptide and Related Dermaseptins
Peptide | Length (aa) | Net Charge | Hydrophobicity | Secondary Structure | Source Organism |
---|---|---|---|---|---|
Dermaseptin DS VIII-like | 33 | +4 | Moderate | α-helical | Phyllomedusa burmeisteri |
Dermaseptin-PD-1 | 27-34* | Positive | Moderate | α-helical | Pachymedusa dacnicolor |
Dermaseptin-PD-2 | 27-34* | Positive | Moderate | α-helical | Pachymedusa dacnicolor |
Dermaseptin-B2 | 33* | Positive | Moderate | α-helical | Hylid frogs |
Dermaseptin-DPS3 | 23 | Lower positive | Lower | α-helical | Hylid frogs |
*Length ranges based on reported typical lengths for dermaseptins
Source and Biological Origin
Natural Source and Isolation
Dermaseptin DS VIII-like peptide is derived from the skin secretions of Phyllomedusa burmeisteri, commonly known as the Brazilian common walking leaf frog . Like other amphibians, this species produces a complex mixture of bioactive compounds in its skin as a defense mechanism against predators and microbial pathogens.
The isolation and identification of dermaseptins typically involve collection of skin secretions, followed by high-performance liquid chromatography (HPLC) fractionation and mass spectrometric analysis . Additionally, the complete sequence can be confirmed through cDNA cloning from skin secretion-derived libraries, as has been demonstrated for other dermaseptins .
Evolutionary Context
The dermaseptin gene superfamily has evolved through a series of gene duplications and subsequent diversification. This evolutionary strategy has allowed amphibians to develop a rich arsenal of defense peptides with varying specificities and potencies against different microbial threats .
Comparative analysis of dermaseptin genes across different species has revealed that while the signal peptide sequence is highly conserved, the mature peptide coding region shows significant variability. This pattern suggests that positive selection has favored diversification of the functional region of these peptides . The remarkable diversity within the dermaseptin superfamily illustrates a gene-based combinatorial approach to antimicrobial defense in amphibians.
Biological Activities and Functional Properties
Structure-Activity Relationships
The antimicrobial activity of dermaseptins is strongly influenced by their physicochemical properties, particularly their cationicity and hydrophobicity . Research on dermaseptin analogues has demonstrated that increasing either the cationic charge (by replacing acidic amino acids with lysine residues) or the hydrophobicity (by introducing leucine residues) can enhance antimicrobial activity .
Studies on truncated dermaseptins have also shown that peptide length correlates with potency, with shorter peptides generally exhibiting weaker antimicrobial activities . The full-length (33 amino acids) Dermaseptin DS VIII-like peptide therefore likely maintains the full potency characteristic of the dermaseptin family.
Table 2: Comparative Biological Activities of Dermaseptin Peptides
Peptide | Antibacterial Activity | Antifungal Activity | Antiprotozoal Activity | Hemolytic Activity | Anticancer Activity |
---|---|---|---|---|---|
Dermaseptin DS VIII-like | Potent | Potent | Potent | Not specified | Not specified |
Dermaseptin-PD-1 | Moderate-high | Present | Not specified | Low | Active against U251MG cells (IC50 15.08 μM) |
Dermaseptin-PD-2 | Moderate-high | Present | Not specified | Low | Active against multiple cancer cell lines (IC50 3.17-13.43 μM) |
K5,17-DPS3 (analogue) | Enhanced (MIC ≤8 μM) | Enhanced | Not specified | Increased | Not specified |
L10,11-DPS3 (analogue) | Enhanced | Enhanced | Not specified | Increased | Enhanced |
Mechanism of Action
Membrane Interaction and Disruption
The primary mechanism of action for dermaseptins, including Dermaseptin DS VIII-like peptide, involves interaction with and disruption of microbial membranes . The process follows what is known as the "carpet model" of membrane disruption, which consists of several key steps:
-
Initial binding of the cationic peptide to the negatively charged phospholipid head groups on the microbial membrane surface
-
Formation of an amphipathic α-helical structure upon membrane binding
-
Alignment of the helical peptides on the membrane surface with hydrophilic surfaces facing the phospholipid head groups
-
Reorientation of the peptides, directing hydrophobic residues toward the membrane's hydrophobic core
-
Disruption of membrane integrity through various mechanisms including pore formation, membrane thinning, or detergent-like effects
The preferential activity against microbial cells versus mammalian cells is largely attributed to differences in membrane composition. Bacterial membranes typically contain a higher proportion of negatively charged phospholipids, facilitating stronger electrostatic interactions with the cationic dermaseptins .
Structural Requirements for Activity
Studies on dermaseptins have highlighted several structural features critical for their antimicrobial activity:
-
The α-helical conformation is essential for membrane interaction and disruption
-
The amphipathic nature of the helix, with spatial segregation of hydrophobic and hydrophilic residues
-
The presence of a flexible N-terminal segment that may facilitate initial membrane penetration
Truncation studies with dermaseptin analogues have shown that removal of the N-terminal segment can completely abolish antimicrobial activity, while C-terminal truncations result in reduced potency. This suggests that different regions of the peptide play distinct roles in its antimicrobial mechanism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume